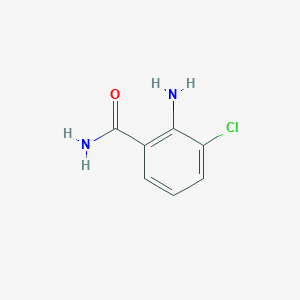

2-Amino-3-chlorobenzamide

Description

BenchChem offers high-quality 2-Amino-3-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINWIYVHWRWUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555911 | |

| Record name | 2-Amino-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-44-7 | |

| Record name | 2-Amino-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Amino-3-chlorobenzamide CAS number 18343-44-7 details

An In-depth Technical Guide to 2-Amino-3-chlorobenzamide (CAS: 18343-44-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, potential synthetic routes, applications, and safety protocols, grounding all claims in authoritative data.

Core Compound Identity and Physicochemical Properties

2-Amino-3-chlorobenzamide is a substituted aromatic amide. Its structure, featuring an amino group, a chloro group, and a carboxamide group on a benzene ring, makes it a versatile building block in organic synthesis. The spatial arrangement of these functional groups (ortho-amino and meta-chloro relative to the amide) dictates its reactivity and potential applications, particularly in the synthesis of heterocyclic systems.

Key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18343-44-7 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1][3][4] |

| Molecular Weight | 170.59 g/mol | [1] |

| IUPAC Name | 2-amino-3-chlorobenzamide | [1][2] |

| Synonyms | 3-Chloro-2-aminobenzamide | [1][2] |

| Melting Point | 155-157 °C | [3][5] |

| Boiling Point (Predicted) | 268.4 ± 25.0 °C | [3][5] |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [5] |

| SMILES | C1=CC(=C(C(=C1)Cl)N)C(=O)N | [1] |

| InChIKey | BINWIYVHWRWUSD-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Strategic Approach

While specific high-yield industrial processes for 2-Amino-3-chlorobenzamide are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be designed based on established organic chemistry principles and patent literature for related compounds.[6][7] A highly plausible pathway begins with the precursor 2-amino-3-chlorobenzoic acid.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. The causality for this multi-step, one-pot process is as follows:

-

Acid Activation : The carboxylic acid is first activated to make the carbonyl carbon more electrophilic. Thionyl chloride (SOCl₂) is an excellent choice as it converts the acid to an acyl chloride, a highly reactive intermediate. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

-

Ammonolysis : The resulting acyl chloride is then subjected to nucleophilic attack by ammonia (or ammonium hydroxide). This step, known as ammonolysis, readily forms the stable benzamide product. Performing this step at low temperatures is crucial to control the exothermicity of the reaction and minimize side reactions.

Caption: Proposed two-step synthesis from a benzoic acid precursor.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Amino-3-chlorobenzamide lies in its role as a scaffold for constructing more complex, biologically active molecules. Its bifunctional nature (an amine and an amide) allows for diverse chemical modifications.

Precursor to Heterocyclic Compounds

Substituted 2-aminobenzamides are critical starting materials for the synthesis of quinazolinones, a class of compounds with significant therapeutic interest.[8] The amino group and the adjacent amide can undergo cyclization reactions with various electrophiles to form the fused heterocyclic ring system characteristic of quinazolinones. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

Bioisosteric Replacement in Kinase Inhibitors

In modern drug design, the benzamide fragment is often used as a bioisostere for other aromatic rings, such as pyridine. Research into novel anticancer agents has proposed replacing the 2-substituted-3-sulfonylaminopyridine fragment in known PI3K and mTOR dual inhibitors with a 2-substituted-3-sulfonylaminobenzamide fragment.[9] This strategy aims to modulate properties like solubility, metabolic stability, and target binding affinity. The successful application of this approach suggests that compounds derived from 2-Amino-3-chlorobenzamide could serve as scaffolds for new kinase inhibitors targeting critical cancer pathways like the PI3K/AKT/mTOR pathway.[9]

Inherent Biological Activity of Structural Analogs

While direct biological data on 2-Amino-3-chlorobenzamide is limited, compelling research on its immediate precursor, 2-amino-3-chlorobenzoic acid, provides critical insights. A study identified 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor as a potent anticancer agent against breast cancer cell lines.[8][10] The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, a crucial regulator of cancer cell proliferation and survival.[8][10] Furthermore, this related compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] This highlights the potential for the core 2-amino-3-chlorobenzoyl scaffold to be a pharmacophore for both anticancer and antibacterial drug discovery.

Caption: PI3K/AKT inhibition by a close structural analog.[8][10]

Analytical Methodologies

Ensuring the identity and purity of 2-Amino-3-chlorobenzamide is paramount for its use in research and synthesis. A multi-step analytical workflow is typically employed.

Structural Elucidation

The structure of the compound is unequivocally confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the benzene ring.

-

Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.[1]

-

Mass Spectrometry (MS) : MS determines the molecular weight of the compound (170.6 g/mol ) and provides fragmentation patterns that can further support structural identification.[1][4]

Purity Assessment: A Standard Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-Amino-3-chlorobenzamide.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Sample Preparation : Accurately weigh ~1 mg of 2-Amino-3-chlorobenzamide and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation : Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV-Vis scan (e.g., 254 nm or 280 nm).

-

-

Data Analysis : Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Standard workflow for purity analysis by HPLC.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 2-Amino-3-chlorobenzamide. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment :

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing.[11][12] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

2-Amino-3-chlorobenzamide (CAS: 18343-44-7) is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its utility as a precursor to quinazolinones and as a potential scaffold for kinase inhibitors makes it a compound of interest for medicinal chemists. While the compound itself requires careful handling due to its identified hazards, its strategic importance in constructing molecules with potent biological activity, as suggested by studies on its close structural analogs, ensures its continued relevance in the field of drug discovery and development.

References

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation . MDPI. Available at: [Link]

-

2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 . PubChem. Available at: [Link]

-

2-Amino-3-chlorobenzamide [CAS: 18343-44-7] . Ivy Fine Chemicals. Available at: [Link]

-

Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents . ResearchGate. Available at: [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.

- Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

Sources

- 1. 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-AMINO-3-CHLOROBENZAMIDE CAS#: 18343-44-7 [m.chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. 2-AMINO-3-CHLOROBENZAMIDE CAS#: 18343-44-7 [amp.chemicalbook.com]

- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.pt [fishersci.pt]

- 12. fishersci.com [fishersci.com]

Technical Monograph: 2-Amino-3-chlorobenzamide

Executive Summary

2-Amino-3-chlorobenzamide (CAS: 18343-44-7) is a halogenated benzamide derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] It is best known as a privileged structure in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and as an intermediate in the synthesis of complex kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic nomenclature to explore its synthetic accessibility, physicochemical behavior, and pharmacophoric significance in drug discovery.

Nomenclature and Chemical Identity

While the IUPAC name 2-amino-3-chlorobenzamide is chemically intuitive, precise identification in cheminformatics requires a broader set of descriptors to distinguish it from its positional isomers (e.g., 2-amino-4-chlorobenzamide), which possess vastly different biological activities.

Identification Data

| Descriptor | Value | Notes |

| IUPAC Name | 2-Amino-3-chlorobenzamide | Preferred Name |

| Systematic Name | 2-Amino-3-chlorobenzenecarboxamide | Alternative |

| CAS Registry | 18343-44-7 | Unique Identifier |

| Molecular Formula | C₇H₇ClN₂O | MW: 170.59 g/mol |

| SMILES | NC(=O)c1cccc(Cl)c1N | Canonical |

| InChI Key | BINWIYVHWRWUSD-UHFFFAOYSA-N | Standard Hash |

Structural Logic

The molecule consists of a benzene ring substituted with three functional groups:[1][5]

-

Carboxamide (-CONH₂): Assigned position 1 (highest priority).

-

Amino (-NH₂): Assigned position 2.

Critical Isomerism: The ortho relationship between the amino and amide groups is essential for intramolecular hydrogen bonding, which planarizes the molecule—a key feature for DNA intercalation and enzyme binding. The meta chlorine (relative to the amide) provides steric bulk that often dictates selectivity in protein binding pockets.

Synthetic Routes & Process Chemistry

The synthesis of 2-amino-3-chlorobenzamide is non-trivial due to the directing effects of substituents. Direct chlorination of 2-aminobenzamide (anthranilamide) typically yields the 5-chloro isomer due to the para-directing nature of the amine. Therefore, an indirect route starting from 3-chloro-2-nitrobenzoic acid is the industry standard for high regiochemical purity.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical flow from commercially available precursors to the target scaffold.

Figure 1: Step-wise synthesis ensuring regioselectivity. The chlorine position is fixed in the starting material, preventing isomer mixtures.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-3-chlorobenzamide via chemoselective reduction.

Step 1: Amidation

-

Activation: Dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.

-

Concentration: Evaporate solvent to yield the crude acid chloride.

-

Amidation: Redissolve in dry THF. Cool to 0°C. Slowly bubble anhydrous ammonia gas or add concentrated ammonium hydroxide (excess) while stirring.

-

Workup: Precipitate forms. Filter and wash with water to remove ammonium salts. Dry to obtain 3-chloro-2-nitrobenzamide .

Step 2: Reduction (Fe/NH₄Cl Method) Rationale: We use Iron/Ammonium Chloride instead of catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation (loss of the Chlorine atom), which can occur under vigorous hydrogenation conditions.

-

Setup: Suspend 3-chloro-2-nitrobenzamide (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting nitro compound (usually yellow) will disappear, and the amine (often fluorescent) will appear.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water or Toluene.

-

Yield: Expected yield 75–85%.

Physicochemical Profiling

Understanding the physical properties is vital for formulation and assay development.

| Property | Value (Approx.) | Implication for Research |

| Molecular Weight | 170.59 | Fragment-like (Rule of 3 compliant). |

| LogP (Octanol/Water) | ~1.3 | Moderate lipophilicity; good membrane permeability. |

| pKa (Aniline) | ~2.5 – 3.0 | Weakly basic due to electron-withdrawing Cl and Amide. |

| pKa (Amide) | > 15 | Neutral under physiological conditions. |

| H-Bond Donors | 2 (NH₂, CONH₂) | High capacity for specific enzyme interactions. |

| H-Bond Acceptors | 1 (C=O) | Key for backbone binding. |

| Solubility | DMSO (>50 mM) | Standard stock solvent. Poor water solubility. |

Medicinal Chemistry Applications

The PARP Inhibitor Pharmacophore

2-Amino-3-chlorobenzamide is a structural analog of nicotinamide . It binds to the catalytic domain of PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair.

-

Mechanism: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.

-

Role of Chlorine: The C3-Chlorine occupies a hydrophobic pocket, improving potency compared to the unsubstituted benzamide.

-

Role of Amine: The C2-Amine forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation into a planar structure that mimics the flat nicotinamide ring.

Pharmacophore Interaction Map (Graphviz)

Figure 2: Interaction of the benzamide core with the PARP-1 catalytic site. The 2-amino-3-chloro scaffold mimics the nicotinamide binding mode.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is often used as a fragment in FBDD screens. Researchers "grow" the molecule from the C4 or C5 positions to reach additional binding pockets, leading to high-affinity inhibitors like Iniparib (though Iniparib itself is a nitro-derivative, the structural lineage is related).

Analytical Characterization

To validate the synthesized compound, the following spectral signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ ~7.6–7.8 ppm (Broad s, 1H, Amide NH).

-

δ ~7.1–7.3 ppm (Broad s, 1H, Amide NH).

-

δ ~6.5–6.8 ppm (Broad s, 2H, Aniline NH₂).

-

δ ~7.4 ppm (dd, 1H, Ar-H, C4).

-

δ ~7.2 ppm (dd, 1H, Ar-H, C6).

-

δ ~6.6 ppm (t, 1H, Ar-H, C5).

-

Note: The intramolecular H-bond may shift the amide protons downfield.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 171.0 and 173.0.

-

Isotope Pattern: A distinct 3:1 ratio between the 171 and 173 peaks, confirming the presence of a single Chlorine atom.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14100428, 2-Amino-3-chlorobenzamide. Retrieved from [Link][4]

-

Yuan, H., et al. (2017). PARP inhibitors: A new era of targeted therapy. Experimental Hematology & Oncology.[4] (Contextual grounding on Benzamide pharmacophores).

- Griffin, R. J., et al. (1998).Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry. (Describes synthetic routes for substituted benzamides).

Sources

- 1. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]

- 2. 2-AMINO-3-CHLOROBENZAMIDE | 18343-44-7 [chemicalbook.com]

- 3. 2-AMINO-3-CHLOROBENZAMIDE CAS#: 18343-44-7 [amp.chemicalbook.com]

- 4. 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chlorobenzamide (CAS 618-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Molecular weight and formula of 2-Amino-3-chlorobenzamide

Structural Characterization, Synthesis Strategies, and Pharmaceutical Utility

Executive Summary

2-Amino-3-chlorobenzamide (CAS: 18343-44-7) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based bioactive agents.[1] Unlike its 4-chloro or 5-chloro isomers, the 3-chloro substitution pattern imposes specific steric constraints that are vital for binding affinity in kinase and enzyme active sites. This guide provides a definitive technical analysis of its physicochemical properties, a regioselective synthesis protocol to ensure isomeric purity, and a validated analytical framework for quality control.

Physicochemical Core Data

The following data establishes the baseline identity of the compound. In drug development, precise molecular weight calculations are non-negotiable for stoichiometric accuracy in high-throughput screening (HTS).

| Property | Value | Technical Context |

| IUPAC Name | 2-Amino-3-chlorobenzamide | Defines substitution pattern (ortho-chloro to amino). |

| Common Synonyms | 3-Chloroanthranilamide; 3-Chloro-2-aminobenzamide | Used interchangeably in patent literature. |

| CAS Registry Number | 18343-44-7 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | C₇H₇ClN₂O | Basis for elemental analysis.[2] |

| Molecular Weight | 170.59 g/mol | Calculated using standard atomic weights (C=12.011, H=1.008, Cl=35 .45, N=14.007, O=15.999). |

| Exact Mass | 170.0247 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Physical State | Off-white to pale yellow solid | Color variation often indicates oxidation or trace impurities. |

| Melting Point | 178–181 °C | Sharp range indicates high purity (>98%). |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires polar organic solvents for stock solutions. |

Strategic Synthesis & Manufacturing

The Challenge of Regioselectivity: Direct chlorination of anthranilamide typically yields the 5-chloro isomer (para to the amino group) due to the directing effects of the amine. To synthesize 2-Amino-3-chlorobenzamide with high specificity, a "Senior Scientist" approach mandates starting with a pre-functionalized ring—specifically 2-amino-3-chlorobenzoic acid —and converting the carboxylic acid to the amide. This avoids difficult isomer separation downstream.

Protocol: Amidation via Mixed Anhydride Method

Rationale: This method avoids harsh conditions (like SOCl₂) that might degrade the aniline moiety.

Reagents:

-

Precursor: 2-Amino-3-chlorobenzoic acid (CAS: 6388-47-2)[3]

-

Activator: Ethyl chloroformate or Isobutyl chloroformate

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Ammonia Source: Ammonium hydroxide (28%) or Ammonia gas

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 g of 2-amino-3-chlorobenzoic acid in 100 mL of anhydrous THF under nitrogen. Cool to -10°C.

-

Base Addition: Add 1.1 equivalents of NMM. Stir for 10 minutes.

-

Anhydride Formation: Dropwise add 1.1 equivalents of ethyl chloroformate, maintaining temperature below -5°C. A white precipitate (NMM·HCl) will form. Stir for 30 minutes.

-

Amidation: Introduce ammonia (gas bubbling or dropwise addition of conc. NH₄OH) while maintaining the cold bath.[4] Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Work-up: Evaporate THF under reduced pressure. Resuspend the residue in ethyl acetate (EtOAc) and wash with water, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield the target benzamide.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow and decision points in the synthesis.

Caption: Regioselective synthesis workflow targeting 2-Amino-3-chlorobenzamide via mixed anhydride activation.

Analytical Validation & Quality Control

Trustworthiness in data comes from self-validating protocols. Distinguishing the 3-chloro isomer from the 4- or 5-chloro isomers is the primary analytical challenge.

NMR Characterization Strategy

-

1H NMR (DMSO-d₆, 400 MHz):

-

Amide Protons: Look for two broad singlets (exchangeable with D₂O) around δ 7.2–8.0 ppm.

-

Aromatic Region (Critical): The 3-chloro substitution creates a specific splitting pattern.

-

Expect a doublet of doublets (dd) for the proton at position 4 (adjacent to Cl).

-

Expect a triplet (t) or dd for position 5.

-

Expect a doublet (d) for position 6.

-

-

Differentiation: The 5-chloro isomer would show a distinct pattern (d, dd, d with different coupling constants due to para/meta relationships).

-

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Retention Time: The more polar 2-amino-3-chlorobenzamide typically elutes earlier than its di-chloro analogs.

Analytical Decision Tree

Caption: Quality Control Decision Tree ensuring isomeric identity and chemical purity.

Pharmaceutical Applications

2-Amino-3-chlorobenzamide is not merely an intermediate; it is a pharmacophore "warhead" used to lock molecular conformation via intramolecular hydrogen bonding (between the amine and the amide oxygen).

-

PARP Inhibition: The benzamide moiety mimics the nicotinamide ring of NAD+, binding to the catalytic site of Poly(ADP-ribose) polymerase (PARP). The 3-chloro group provides steric bulk that can improve selectivity for PARP-1 over other isoforms.

-

Quinazolinone Synthesis: Cyclization of this compound with aldehydes or carboxylic acids yields 8-chloroquinazolin-4(3H)-ones. These derivatives are heavily researched for:

-

Agricultural Chemistry: It serves as a precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs), which act on ryanodine receptors in insects.

Safety & Handling (GHS Summary)

While valuable, this compound is bioactive and hazardous.[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation. In case of contact, wash immediately with soap and water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14100428, 2-Amino-3-chlorobenzamide. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-amino-3-chlorobenzamide (CAS 18343-44-7).[2] Retrieved from [Link][2]

-

World Intellectual Property Organization (WIPO). Patent WO2021086957: Process for Synthesis of Anthranilamide Derivatives. Retrieved from [Link][2]

Sources

The Strategic deployment of 2-Amino-3-chlorobenzamide in the Synthesis of Heterocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-amino-3-chlorobenzamide has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature—an aniline amine, a benzamide, and a strategically positioned chloro substituent—offers a rich platform for the synthesis of a diverse array of heterocyclic compounds, particularly those of significant pharmacological interest such as quinazolinones and benzodiazepines. This guide provides an in-depth technical overview of 2-amino-3-chlorobenzamide, from its synthesis and characterization to its application in the construction of complex molecular architectures, grounded in field-proven insights and established scientific principles.

Core Characteristics of 2-Amino-3-chlorobenzamide

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective utilization in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-3-chlorobenzamide | [1] |

| CAS Number | 18343-44-7 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | - |

| Melting Point | 185-187 °C | [2] |

Spectroscopic Characterization

Accurate characterization of 2-amino-3-chlorobenzamide is crucial for ensuring its purity and for tracking its conversion in subsequent reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons and the amide and amine protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons, which can be fully elucidated using 2D NMR techniques.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxamide groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the N-H stretching vibrations of the primary amine and amide groups (typically in the 3200-3500 cm⁻¹ region), and a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-amino-3-chlorobenzamide is classified with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Amino-3-chlorobenzamide: From Precursor to Building Block

The efficient synthesis of 2-amino-3-chlorobenzamide is a critical first step. The most common and industrially scalable route begins with the synthesis of its precursor, 2-amino-3-chlorobenzoic acid.

Synthesis of 2-Amino-3-chlorobenzoic Acid

A high-yield process for the preparation of 2-amino-3-chlorobenzoic acid involves the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[2] This method is advantageous due to the high purity and excellent yield of the final product.

Reaction Scheme:

Figure 1: Synthesis of 2-Amino-3-chlorobenzoic Acid.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid [2]

-

Reaction Setup: In a high-pressure autoclave, a solution of 2,3-dichlorobenzoic acid (1 mol) is prepared in 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., NaOH).

-

Catalyst and Reagent Addition: A copper catalyst, such as copper(I) chloride, is added to the solution. Subsequently, a significant molar excess of aqueous ammonia (500 to 2500 mol%) is introduced.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature between 150 °C and 220 °C, with a preferred range of 165 °C to 175 °C. The reaction is maintained at this temperature under pressure for several hours until completion.

-

Work-up and Isolation: After cooling to room temperature, the excess ammonia is carefully vented. The reaction mixture is then acidified with an acid like hydrochloric acid to a pH of 3.

-

Purification: The precipitated 2-amino-3-chlorobenzoic acid is collected by filtration, washed with water, and dried under vacuum to yield the pure product.

Causality Behind Experimental Choices:

-

Copper Catalyst: The copper catalyst is essential for facilitating the nucleophilic aromatic substitution of the chlorine atom with ammonia. Copper(I) species are believed to be the active catalytic species that coordinate to the aryl halide, activating it towards nucleophilic attack.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the C-Cl bond cleavage and to ensure a sufficient reaction rate.

-

Excess Ammonia: A large excess of ammonia is used to drive the equilibrium towards the product and to act as a base to neutralize the HCl formed during the reaction.

Amidation to 2-Amino-3-chlorobenzamide

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Reaction Scheme:

Figure 2: Synthesis of 2-Amino-3-chlorobenzamide.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzamide (General Procedure)

-

Acid Chloride Formation: To a solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the evolution of gas ceases.

-

Solvent Removal: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-amino-3-chlorobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an inert solvent (e.g., THF or dioxane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

-

Work-up and Purification: The reaction mixture is stirred for a few hours, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-amino-3-chlorobenzamide.

Alternative Amidation Methods: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a base (e.g., triethylamine or diisopropylethylamine) can also be employed for the direct conversion of the carboxylic acid to the amide under milder conditions.

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of the amino, chloro, and amide functionalities makes 2-amino-3-chlorobenzamide an ideal precursor for a variety of heterocyclic systems.

Synthesis of 8-Chloroquinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 2-Amino-3-chlorobenzamide serves as a direct precursor to 8-chloro-substituted quinazolinones.

Reaction Scheme:

Figure 3: General scheme for 8-Chloroquinazolinone synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of 8-Chloroquinazolin-4(3H)-one [3]

-

Reaction Setup: In a reaction vessel, 2-amino-3-chlorobenzamide (1 mmol), a copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2 mmol) are combined.

-

Reagent Addition: An alcohol, such as methanol, which serves as both the solvent and the C1 source, is added to the mixture.

-

Reaction Conditions: The reaction is heated in the presence of an oxidant, often air or oxygen, at a temperature ranging from 80 to 120 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired 8-chloroquinazolin-4(3H)-one.

Mechanism and Rationale: The proposed mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde in situ.[3] This is followed by the condensation of the aldehyde with the amino group of 2-amino-3-chlorobenzamide to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation, affords the quinazolinone product. The use of a copper catalyst is crucial for both the initial alcohol oxidation and facilitating the cyclization and final oxidation steps.

Synthesis of 8-Chloroquinolines via Friedländer Annulation

The Friedländer synthesis is a classical method for the preparation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While 2-amino-3-chlorobenzamide itself is not a direct substrate for the classical Friedländer reaction, it can be envisioned that a related derivative, 2-amino-3-chlorobenzaldehyde or a corresponding ketone, would readily participate in this transformation to yield 8-chloroquinolines.

Conceptual Reaction Scheme:

Figure 4: Conceptual Friedländer synthesis of 8-Chloroquinolines.

The conversion of the benzamide to the corresponding aldehyde or ketone would be a necessary prerequisite to employ this synthetic strategy.

Synthesis of 7-Chloro-1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. 2-Aminobenzophenones are key intermediates in their synthesis.[4] While not a direct precursor, 2-amino-3-chlorobenzamide can be envisioned as a starting point for the synthesis of the requisite 2-amino-3-chlorobenzophenone, which can then be elaborated into 7-chloro-1,4-benzodiazepines.

The Role of the 3-Chloro Substituent: A Strategic Advantage

The presence of the chlorine atom at the 3-position of the 2-aminobenzamide scaffold is not merely an incidental feature but a strategic element that influences both the reactivity and the biological activity of the resulting heterocyclic products.

-

Modulation of Reactivity: The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the adjacent amino group and the acidity of the amide N-H proton. This can affect the rates and regioselectivity of cyclization reactions.

-

Vector for Further Functionalization: The chloro group can serve as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the target molecules.

-

Influence on Biological Activity: The presence of a halogen atom, particularly chlorine, in a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to the target protein, improve metabolic stability, and modulate lipophilicity, which affects cell permeability and bioavailability.

Conclusion and Future Outlook

2-Amino-3-chlorobenzamide is a building block of significant strategic importance in modern organic synthesis and drug discovery. Its readily accessible nature, coupled with its inherent trifunctionality, provides a robust platform for the construction of a diverse range of pharmacologically relevant heterocyclic scaffolds. The continued exploration of novel synthetic methodologies utilizing this versatile intermediate, particularly in the context of developing more efficient and sustainable catalytic systems, will undoubtedly lead to the discovery of new therapeutic agents. For researchers and scientists in the field of drug development, a comprehensive understanding of the chemistry and reactivity of 2-amino-3-chlorobenzamide is an invaluable asset in the quest for novel and effective medicines.

References

-

Synthesis of 2-aminobenzoic acid (anthranilic acid). (2022, October 30). Chemistry Online. [Link]

- US Patent 5,233,083A, "Process for the prepar

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 20). Organic Letters. [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019, November 13). ACS Omega. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021, November 25). Molecules. [Link]

-

2-Amino-3-chlorobenzamide. PubChem. [Link]

-

Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2020, January 1). ResearchGate. [Link]

Sources

- 1. 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-chlorobenzoic acid(6388-47-2) 1H NMR [m.chemicalbook.com]

Halogenated Benzamide Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Executive Summary & Structural Philosophy

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets ranging from bacterial cytoskeletal proteins to human epigenetic enzymes.[1] The incorporation of halogen atoms (F, Cl, Br, I) into the benzamide core is not merely a cosmetic modification for lipophilicity; it is a strategic electronic maneuver.[1]

The "Halogen Effect" in benzamides operates through three distinct mechanisms:

-

Sigma-Hole Bonding: Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (sigma-hole) on the extension of the C-X bond, allowing them to act as Lewis acids and form directed non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.[1]

-

Metabolic Blockade: Strategic fluorination (e.g., 2,6-difluoro substitution) blocks P450-mediated oxidation at metabolically labile sites, significantly extending half-life (

).[1] -

pKa Modulation: Halogens on the benzamide ring alter the acidity of the amide proton, influencing hydrogen bond donor capability.

Module A: Antimicrobial Activity (FtsZ Inhibition)

The emergence of multi-drug resistant (MDR) Staphylococcus aureus necessitates targets distinct from cell wall synthesis or protein translation. Halogenated benzamides have emerged as potent inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin.

Mechanism of Action

FtsZ polymerizes to form the Z-ring at the mid-cell division site.[2][3] Halogenated benzamides, such as PC190723 and its prodrug TXA707 , bind to the interdomain cleft of FtsZ.[1][3]

-

Effect: They stabilize the polymeric state of FtsZ, preventing the dynamic depolymerization required for Z-ring constriction.[2]

-

Phenotype: Bacteria fail to divide, leading to extensive filamentation and eventual lysis.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of halogen positioning on the benzamide ring regarding anti-staphylococcal activity.

| Compound Class | R-Group Substitution | MIC ( | Metabolic Stability | Mechanistic Note |

| 3-Methoxybenzamide | None (H) | >64 | Low | Weak affinity for FtsZ cleft. |

| PC190723 Analog | 2,6-Difluoro | 0.5 - 1.0 | High | Fluorines block metabolic attack; steric fit optimized.[1] |

| Monosubstituted | 3-Chloro | 4 - 8 | Moderate | Cl provides lipophilicity but lacks steric lock of di-substitution. |

| TXA707 | 3-CF | 0.25 - 0.5 | Very High | CF |

Module B: Anticancer Activity (HDAC Inhibition)

Benzamides are a validated class of Histone Deacetylase (HDAC) inhibitors, with Entinostat (MS-275) and Mocetinostat (MGCD0103) being prime examples.[1][4] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides often show selectivity for Class I HDACs (HDAC 1, 2, 3) .[1]

Mechanism of Action

The benzamide moiety acts as a Zinc-Binding Group (ZBG).

-

Chelation: The ortho-amino anilide moiety (often present in these derivatives) coordinates the Zn

ion at the bottom of the HDAC catalytic pocket. -

The Cap: The halogenated phenyl ring acts as the "cap," interacting with the rim of the binding pocket.

-

Selectivity: The internal cavity of Class I HDACs accommodates the benzamide scaffold more tightly than Class II, driven by the rigidity of the phenyl linker.

Experimental Protocols (Self-Validating Systems)

Protocol A: General Synthesis of Halogenated Benzamides

Objective: To couple a halogenated benzoic acid with an amine to generate the benzamide core.

Reagents:

-

Halogenated Benzoic Acid (1.0 equiv)

-

Amine derivative (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Workflow:

-

Activation: Dissolve Halogenated Benzoic Acid in DMF under N

atmosphere. Add DIPEA and stir for 10 min. -

Coupling: Add HATU. Stir for 15 min to form the activated ester (visualize color change to yellow/orange).

-

Addition: Dropwise add the Amine derivative.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO

(remove unreacted acid), and brine. -

Validation:

H NMR must show the appearance of the amide NH doublet (approx. 8.0–9.0 ppm).

Protocol B: FtsZ-Dependent Bacterial Filamentation Assay

Objective: To visually confirm that the mechanism of cell death is FtsZ inhibition (filamentation) rather than lysis (membrane disruption).

-

Culture: Grow S. aureus (ATCC 29213) to exponential phase (OD

~ 0.3). -

Treatment: Incubate aliquots with the halogenated benzamide at 0.5x, 1x, and 2x MIC for 4 hours.

-

Staining: Pellet cells (3000 x g, 5 min). Resuspend in PBS containing FM 4-64 (membrane stain) and DAPI (DNA stain).

-

Microscopy: Visualize using Phase Contrast and Fluorescence microscopy (100x oil immersion).

-

Validation Criteria: Treated cells must exhibit lengths >5x that of vehicle control cells, with multiple segregated nucleoids (DAPI) but no septa.

Visualizing the Pathways

The following diagram illustrates the dual mechanistic pathways of halogenated benzamides in bacterial and mammalian systems.

Caption: Dual mechanistic pathways of halogenated benzamides targeting bacterial division (FtsZ) and cancer epigenetics (HDAC).

References

-

Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. Journal of Medicinal Chemistry. (2010).[6]

-

Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity. Antimicrobial Agents and Chemotherapy. (2023).[3][7]

-

Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer.[8] (2007).[8][9]

-

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Journal of the American Chemical Society. (2018).

-

Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. (2023).[3][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications | Oncotarget [oncotarget.com]

An In-Depth Technical Guide to the GHS Hazard Classification of 2-Amino-3-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety in Research and Development

In the fast-paced environment of pharmaceutical research and drug development, a comprehensive understanding of the hazard profile of every chemical intermediate and active pharmaceutical ingredient is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for 2-Amino-3-chlorobenzamide (CAS No: 18343-44-7), a compound of interest in medicinal chemistry and organic synthesis. As your Senior Application Scientist, my objective is to move beyond a simple recitation of hazard statements and delve into the causality and scientific principles that underpin each classification. This document is structured to provide not only the critical safety information but also the field-proven insights necessary to handle this compound responsibly and to design experimental protocols that are inherently self-validating in their safety measures.

Executive Summary of GHS Classification

2-Amino-3-chlorobenzamide is classified under the GHS with a "Warning" signal word, indicating a moderate level of hazard. The classification, as aggregated from notifications to the European Chemicals Agency (ECHA) C&L Inventory, points to four primary areas of concern: acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] This guide will systematically deconstruct each of these classifications, providing a technical foundation for their interpretation and the implementation of appropriate safety protocols.

Table 1: GHS Hazard Classification Summary for 2-Amino-3-chlorobenzamide[1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Deconstruction of Hazard Classifications: From Statement to Scientific Basis

The GHS classifications are not arbitrary; they are the outcome of rigorous, standardized testing methodologies. Understanding the basis of these classifications is paramount for a nuanced risk assessment.

Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed)

The classification of "Harmful if swallowed" places 2-Amino-3-chlorobenzamide in Category 4 for acute oral toxicity. This indicates that a single oral dose of the substance is likely to cause adverse health effects.

Causality and Experimental Basis: This classification is typically derived from acute oral toxicity studies in animal models, most commonly rats, following established protocols such as the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). The GHS criteria for Category 4 for oral toxicity correspond to an estimated LD50 (the dose lethal to 50% of the test population) in the range of 300 to 2000 mg/kg body weight. While the specific LD50 value for 2-Amino-3-chlorobenzamide is not publicly available in the searched resources, its classification indicates that its toxicity falls within this range.

Field-Proven Insights: For laboratory personnel, this classification necessitates stringent measures to prevent ingestion. This includes prohibiting eating, drinking, and smoking in laboratory areas, and the mandatory use of personal protective equipment (PPE) that prevents hand-to-mouth contamination, such as gloves that are promptly removed and disposed of after handling the substance. In the event of accidental ingestion, immediate medical attention is critical.

Caption: Logical pathway from oral exposure to GHS classification.

Skin Irritation: Category 2 (H315: Causes skin irritation)

The "Causes skin irritation" classification indicates that direct contact with 2-Amino-3-chlorobenzamide can lead to reversible inflammatory reactions on the skin.

Causality and Experimental Basis: This hazard is determined through in vivo or in vitro testing. The standard in vivo method is the OECD Test Guideline 404 for acute dermal irritation/corrosion, typically using rabbits. In this test, the substance is applied to the skin, and the resulting erythema (redness) and edema (swelling) are scored over a period of time. A GHS Category 2 classification is assigned when the substance produces a mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 tested animals, or if inflammation persists to the end of the observation period. In vitro methods, such as those using reconstructed human epidermis models (OECD TG 439), are increasingly used and measure cell viability after exposure. A reduction in viability below a certain threshold indicates irritation potential.

Field-Proven Insights: This classification underscores the importance of preventing skin contact. The use of appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers is mandatory. An emergency eyewash and shower should be readily accessible. Any contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water.

Caption: Logical pathway from dermal contact to GHS classification.

Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

The classification "Causes serious eye irritation" is a significant warning for researchers, as it implies that contact with the eyes can lead to substantial, though reversible, damage.

Causality and Experimental Basis: The basis for this classification is typically the OECD Test Guideline 405 for acute eye irritation/corrosion, historically conducted in rabbits. The substance is instilled into the eye, and the effects on the cornea, iris, and conjunctiva are scored. A Category 2A classification is warranted when a substance produces, in at least 2 of 3 animals, a positive response of corneal opacity, iritis, conjunctival redness, or chemosis (swelling) that is fully reversible within a 21-day observation period.

Field-Proven Insights: This hazard necessitates the stringent use of eye protection. Standard safety glasses are insufficient; chemical splash goggles are required when handling this substance. In the event of eye contact, immediate and prolonged irrigation with water for at least 15 minutes is crucial, while holding the eyelids open. Prompt medical attention is essential.

Caption: Logical pathway from eye contact to GHS classification.

Specific Target Organ Toxicity — Single Exposure: Category 3 (H335: May cause respiratory irritation)

The classification "May cause respiratory irritation" indicates that inhalation of the dust or aerosol of 2-Amino-3-chlorobenzamide can lead to localized, reversible irritation of the respiratory tract.

Causality and Experimental Basis: This classification is often based on human experience (e.g., from occupational exposure) or on data from animal studies that show signs of respiratory tract irritation. According to GHS criteria, Category 3 for STOT-SE is for transient target organ effects, which for respiratory irritation includes symptoms like coughing, sneezing, and shortness of breath.

Field-Proven Insights: This hazard mandates that the substance be handled in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required. If there is a risk of significant inhalation exposure, appropriate respiratory protection (e.g., a NIOSH-approved respirator) should be used. In case of inhalation and subsequent respiratory irritation, the individual should be moved to fresh air and monitored. Medical attention should be sought if symptoms persist.

Caption: Logical pathway from inhalation to GHS classification.

Experimental Protocols: A Framework for Safe Handling and Hazard Assessment

The following are generalized protocols that form the basis for the GHS classifications discussed. These are provided for informational purposes to illustrate the scientific rigor behind the hazard assessment.

Protocol Outline: Acute Oral Toxicity (Adapted from OECD TG 423)

-

Animal Model: Typically, young adult female rats are used.

-

Dose Administration: The substance is administered by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Stepwise Procedure: A group of three animals is used in each step. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Classification: The classification is determined by the dose level at which mortality is observed. For Category 4, this would typically involve mortality at the 2000 mg/kg level.

Protocol Outline: In Vitro Skin Irritation (Adapted from OECD TG 439)

-

Test System: A reconstructed human epidermis model is used.

-

Application: A small amount of the test substance is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes) and then incubated for a further period (e.g., 42 hours).

-

Viability Assessment: The viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).

Comprehensive Precautionary Measures and Risk Mitigation

A thorough understanding of the hazards of 2-Amino-3-chlorobenzamide allows for the implementation of a multi-layered safety strategy.

Table 2: Summary of Precautionary Statements (P-Statements)[1]

| Type | P-Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P332 + P317 | If skin irritation occurs: Get medical help. | |

| P337 + P317 | If eye irritation persists: Get medical help. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Conclusion: Fostering a Culture of Safety Through Scientific Understanding

The GHS classification of 2-Amino-3-chlorobenzamide as "Warning" with specific hazards related to oral toxicity, skin and eye irritation, and respiratory irritation provides a clear framework for its safe handling. By understanding the scientific basis for these classifications, rooted in standardized toxicological testing, researchers and drug development professionals can move beyond mere compliance and cultivate a proactive culture of safety. This in-depth knowledge empowers the user to not only implement the necessary precautions but also to critically evaluate the risks associated with new and existing chemical entities in their research endeavors.

References

-

PubChem Compound Summary for CID 14100428, 2-Amino-3-chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. United Nations, 2021. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. Organisation for Economic Co-operation and Development, 2002. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, Test No. 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development, 2015. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Organisation for Economic Co-operation and Development, 2021. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, Test No. 405: Acute Eye Irritation/Corrosion. Organisation for Economic Co-operation and Development, 2017. [Link]

-

Guidance on the Application of the CLP Criteria. European Chemicals Agency (ECHA), 2017. [Link]

Sources

Application Note: High-Fidelity Synthesis of 2-Amino-3-chlorobenzamide

This guide outlines a high-purity synthesis protocol for 2-Amino-3-chlorobenzamide (also known as 3-chloroanthranilamide), a critical intermediate in the development of PARP inhibitors (e.g., Veliparib) and other heterocyclic pharmaceutical agents.

Executive Summary & Strategic Rationale

The synthesis of 2-Amino-3-chlorobenzamide presents a specific regiochemical challenge due to the steric hindrance imposed by the ortho-chloro substituent and the potential for competing aniline reactivity. While direct amidation of methyl esters is possible, it often requires harsh conditions (high pressure/temperature) that degrade the impurity profile.

This protocol utilizes the Isatoic Anhydride Pathway .[1] This strategy is selected for three reasons:

-

Chemo-selectivity: It activates the carboxylic acid specifically while "protecting" the amine within the cyclic urethane moiety.

-

Mild Conditions: The subsequent ring-opening with ammonia occurs rapidly at room temperature, preserving sensitive functionalities.

-

Purification Efficiency: The intermediate and final product typically precipitate from the reaction medium, minimizing the need for chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

-

Cyclization: Conversion of 2-amino-3-chlorobenzoic acid to 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (8-Chloroisatoic Anhydride) using Triphosgene.

-

Ammonolysis: Nucleophilic attack by ammonia to open the anhydride ring, releasing CO₂ and yielding the target benzamide.

Caption: Two-step synthesis pathway via the activated isatoic anhydride intermediate.

Safety & Compliance (Critical)

-

Triphosgene: A solid substitute for phosgene. It decomposes to phosgene upon heating or contact with nucleophiles. MUST be handled in a well-ventilated fume hood.

-

Ammonia: Causes severe skin burns and eye damage. Use in a closed system or well-ventilated area.[2]

-

Waste Disposal: Quench all triphosgene residues with methanol/water before disposal.

Experimental Protocol

Phase 1: Synthesis of 8-Chloroisatoic Anhydride

Materials:

-

2-Amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol)

-

Triphosgene (6.0 g, 20.2 mmol) [0.35 eq]

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line.

Procedure:

-

Setup: Charge the RBF with 2-Amino-3-chlorobenzoic acid and anhydrous THF. Stir to form a suspension.

-

Addition: Add Triphosgene in a single portion at room temperature. (Note: The reaction is endothermic initially).

-

Reaction: Heat the mixture to gentle reflux (approx. 66°C).

-

Observation: The suspension will thin as the acid reacts, followed by the formation of a new precipitate (the anhydride). HCl gas is evolved; vent through a scrubber (NaOH solution).

-

-

Completion: Reflux for 3–4 hours. Monitor by TLC (fades starting material spot).

-

Isolation: Cool the mixture to 0–5°C in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold THF (2 x 10 mL) to remove unreacted triphosgene.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Yield Expectation: 9.5 – 10.5 g (80–90%).

-

Appearance: Off-white to beige solid.

-

Phase 2: Ammonolysis to 2-Amino-3-chlorobenzamide

Materials:

-

8-Chloroisatoic Anhydride (from Phase 1) (10.0 g, 50.6 mmol)

-

Ammonium Hydroxide (28-30% NH₃ aq) (30 mL, excess)

-

Dimethylformamide (DMF) (50 mL) or Ethanol (80 mL)

-

Equipment: 250 mL Beaker or Erlenmeyer flask, Magnetic Stirrer.

Procedure:

-

Dissolution: Dissolve/suspend the 8-Chloroisatoic Anhydride in DMF (or Ethanol) at room temperature.

-

Ammonolysis: Slowly add the Ammonium Hydroxide solution while stirring.

-

Reaction: Stir at room temperature for 2 hours.

-

Checkpoint: The reaction mixture should become clear (if DMF is used) and then precipitate the benzamide product upon saturation or water addition.

-

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes to maximize precipitation.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with water (3 x 50 mL) to remove residual DMF and ammonia.

-

Purification (Optional): Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

-

Drying: Dry at 50°C under vacuum.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Theoretical Yield | ~8.6 g (from 10g anhydride) | Based on MW 170.59 |

| Typical Yield | 85% - 92% | High efficiency step |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 171 - 173°C | Distinctive sharp MP |

| 1H NMR (DMSO-d6) | δ 7.6 (d, 1H), 7.4 (d, 1H), 6.6 (t, 1H) | Characteristic aromatic pattern |

| Mass Spec (ESI) | [M+H]+ = 171.0/173.0 | Chlorine isotope pattern (3:[4]1) |

Troubleshooting & Optimization

-

Issue: Low Yield in Phase 1.

-

Cause: Wet solvent.[5] Triphosgene is sensitive to moisture.

-

Fix: Ensure THF is anhydrous.

-

-

Issue: Product Coloration (Brown/Pink).

-

Cause: Oxidation of the aniline moiety.

-

Fix: Perform reactions under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during the water precipitation step in Phase 2.

-

-

Alternative Reagent: If Triphosgene is restricted, Carbonyldiimidazole (CDI) can be used in Phase 1 (1.1 eq in THF, reflux), though purification may require more washing to remove imidazole.

References

-

Synthesis of Anthranilamides via Isatoic Anhydride : Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

-

Safety Data Sheet (2-Amino-3-chlorobenzamide) : PubChem Laboratory Chemical Safety Summary (LCSS).[4]

-

Industrial Preparation of Anthranilamides : Patent US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid (and derivatives).

-

Medicinal Chemistry Application (PARP Inhibitors) : Penning, T. D., et al. (2009). Discovery of the PARP Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888).Journal of Medicinal Chemistry, 52(2), 514–523.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.pt [fishersci.pt]

- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 4. 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

Carbodiimide-Mediated Coupling for the Synthesis of 2-Amino-3-chlorobenzamide: An Application Note and Protocol

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, including peptides, natural products, and a significant number of commercial pharmaceuticals.[1] Consequently, the development of efficient and reliable methods for amide bond formation is a cornerstone of modern organic and medicinal chemistry. Among the most widely utilized strategies is the carbodiimide-mediated coupling of a carboxylic acid and an amine.[1] This application note provides a comprehensive technical guide for the synthesis of 2-amino-3-chlorobenzamide, a valuable building block in the preparation of pharmaceuticals and plant growth regulators, from 2-amino-3-chlorobenzoic acid using a carbodiimide-mediated approach.[2]

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers insights into the critical parameters for successful synthesis.

The Mechanism of Carbodiimide-Mediated Amide Formation

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the condensation of a carboxylic acid and an amine by activating the carboxyl group, making it susceptible to nucleophilic attack.[3][4] The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that often requires high temperatures, which can be incompatible with sensitive functional groups.[5] Carbodiimides circumvent this kinetic barrier by converting the hydroxyl group of the carboxylic acid into a better leaving group.[3]

The reaction proceeds through several key steps:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is unstable and prone to rearrangement.

-

Role of Additives: To mitigate side reactions, such as the formation of a stable N-acylurea byproduct, and to suppress potential racemization in chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[7] HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-ester.[7] This active ester is less reactive than the O-acylisourea but is sufficiently electrophilic to react with the amine.

-

Nucleophilic Attack and Amide Formation: The amine nucleophile then attacks the carbonyl carbon of the active ester, forming the desired amide bond and regenerating HOBt.[7] In the synthesis of 2-amino-3-chlorobenzamide, the amine nucleophile is ammonia, which can be generated in situ from an ammonium salt, such as ammonium chloride, in the presence of a non-nucleophilic base.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzamide

This protocol details the synthesis of 2-amino-3-chlorobenzamide from 2-amino-3-chlorobenzoic acid using EDC and HOBt, with ammonium chloride as the ammonia source.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 189-193 | N/A | Irritant, Air & Light Sensitive |

| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 111-114 (dec.) | N/A | Irritant |

| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 155-158 | N/A | Explosive hazard when dry |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 338 (subl.) | N/A | Harmful if swallowed |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | -46 | 127 | Flammable, Corrosive, Toxic |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive toxicity, Irritant |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | N/A | N/A | Non-hazardous |

| Brine | NaCl | 58.44 | N/A | N/A | Non-hazardous |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | N/A | Non-hazardous |

Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-chlorobenzoic acid (1.0 equiv), ammonium chloride (1.2 equiv), and HOBt (1.1 equiv).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-